N-(4-chloro-2-methylphenyl)-2-(4-ethoxy-N-methylsulfonylanilino)acetamide
Overview
Description
N-(4-chloro-2-methylphenyl)-2-(4-ethoxy-N-methylsulfonylanilino)acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenyl ring, an ethoxy group, and a sulfonylated aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-2-(4-ethoxy-N-methylsulfonylanilino)acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-methylphenylamine and 4-ethoxyaniline.
Formation of Intermediate: The first step may involve the reaction of 4-chloro-2-methylphenylamine with an appropriate acylating agent to form an intermediate.
Sulfonylation: The intermediate is then subjected to sulfonylation using a sulfonyl chloride derivative to introduce the sulfonyl group.
Final Coupling: The final step involves coupling the sulfonylated intermediate with 4-ethoxyaniline under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methylphenyl)-2-(4-ethoxy-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions could be used to modify the functional groups present in the compound.
Substitution: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups onto the phenyl ring.
Scientific Research Applications
N-(4-chloro-2-methylphenyl)-2-(4-ethoxy-N-methylsulfonylanilino)acetamide may have various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-(4-ethoxy-N-methylsulfonylanilino)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-methylphenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide
- N-(4-chloro-2-methylphenyl)-2-(4-ethoxy-N-ethylsulfonylanilino)acetamide
Uniqueness
N-(4-chloro-2-methylphenyl)-2-(4-ethoxy-N-methylsulfonylanilino)acetamide may exhibit unique properties due to the specific combination of functional groups, which can influence its reactivity, stability, and interactions with other molecules. Comparing its properties with similar compounds can highlight its potential advantages or limitations in various applications.
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(4-ethoxy-N-methylsulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-4-25-16-8-6-15(7-9-16)21(26(3,23)24)12-18(22)20-17-10-5-14(19)11-13(17)2/h5-11H,4,12H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAZSTOJHQVTNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2=C(C=C(C=C2)Cl)C)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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